molecular formula C9H11NO B1294795 7-Hydroxy-1,2,3,4-tetrahydroquinoline CAS No. 58196-33-1

7-Hydroxy-1,2,3,4-tetrahydroquinoline

Cat. No. B1294795
CAS RN: 58196-33-1
M. Wt: 149.19 g/mol
InChI Key: HJJRGZMJZDSMDB-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a unique chemical with the empirical formula C9H11NO . Its molecular weight is 149.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline is possible by reacting 4-(dimethylamino)benzenesulfonyl chloride with 2,2’-dithiolethane in the presence of sodium hydroxide . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Molecular Structure Analysis

The IUPAC name for 7-Hydroxy-1,2,3,4-tetrahydroquinoline is 1,2,3,4-tetrahydro-7-quinolinol . The InChI code is 1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2 .


Chemical Reactions Analysis

7-Hydroxy-1,2,3,4-tetrahydroquinoline can be used to detect the presence of cancer cells. It is a linker and labile and can be synthesized from the lactam 7-hydroxypyrazolo .


Physical And Chemical Properties Analysis

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Key Intermediates in Medicinal Chemistry

7-Hydroxy-1,2,3,4-tetrahydroquinoline is crucial in the synthesis of important intermediates for medicinal compounds. For example, it serves as a starting material for the synthesis of 7-Hydroxyquinolin-2(1H)-one, a key intermediate in the production of the antipsychotic drug Brexpiprazole, used to treat schizophrenia and as adjunctive therapy for major depressive disorder. This synthesis process has been optimized to increase yield and reduce reaction time, highlighting its significance in the development of effective therapeutic agents (Reddy et al., 2018).

Antibacterial and Antioxidant Activities

Novel 2-quinolone derivatives synthesized from 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been explored for their potential antibacterial and antioxidant properties. While not all compounds showed significant antioxidant and antidiabetic potential, some exhibited notable antibacterial action against common bacterial strains, suggesting potential for the development of new antibacterial agents (Jayashree et al., 2013).

Green Chemistry Applications

The compound has also been involved in green chemistry applications, such as the synthesis of N-Hydroxyethyl-substituted tetrahydroquinolines using acidic ionic liquid as a catalyst. This method avoids the use of toxic and expensive catalysts, demonstrating the compound's role in environmentally friendly chemical synthesis processes (Guo et al., 2020).

Cytotoxic and Antitumor Activities

Derivatives of 7-Hydroxy-1,2,3,4-tetrahydroquinoline have been evaluated for their cytotoxic and antitumor activities. Certain synthesized molecules exhibited selective cytotoxic activity against cancer cells, suggesting the potential for developing new anticancer drugs based on tetrahydroquinoline derivatives (Kouznetsov et al., 2016).

Safety And Hazards

The safety information for 7-Hydroxy-1,2,3,4-tetrahydroquinoline indicates that it is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRGZMJZDSMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069235
Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1,2,3,4-tetrahydroquinoline

CAS RN

58196-33-1
Record name 7-Hydroxy-1,2,3,4-tetrahydroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
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Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
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Record name 7-Quinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-quinolin-7-ol
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Synthesis routes and methods I

Procedure details

PtO2 (528 mg, 2.33 mmol) was added to a dry flask. Ethanol (70 mL), tetrahydrofuran (70 mL), and hydrogen chloride (7.6 mL, 2N) were added after the flask was flushed with argon. Quinolin-7-ol (1000 mg, 6.89 mmol) was added into the flask under argon atmosphere. The solution was degassed and flashed with argon. Hydrogen gas was introduced to the flask by a balloon. The mixture was stirred at H2 atmosphere at room temperature overnight. The mixture was filtered and the filtrate was concentrated. The resulting residue was purified by MPLC (biotage) to afford 730 mg (71%) of the title compound. 1H-NMR (CDCl3) δ 6.77 (d, J=7.6 Hz, 1H), 6.10 (dd, J=8.0 Hz, 2.8 Hz, 1H), 5.95 (d, J=2.4Hz, 1H), 3.24 (t, J=5.9 Hz, 2H), 2.66 (t, J=5.9Hz, 2H), 2.44 (m, 2H); Rf=0.74, 50% ethyl acetate-hexane.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two
Name
Quantity
528 mg
Type
catalyst
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

and phthalic anhydride 3.0 g. were heated as described in Example 11. Another 3.0 g. of the amino-phenol and 85% phosphoric acid 8 ml. were added and the contents heated under reflux in an oil-bath at 170° for three hours. A solution of 50% aqueous perchloric acid 8 ml. in methanol 80 ml. was added to the cooled reaction, the mixture refluxed and cooled at 0° overnight. Filtration gave 5.0 g. (44%) of dark red crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
dark red crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Hydroxy-1,2,3,4-tetrahydroquinoline
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7-Hydroxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
7-Hydroxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
7-Hydroxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
7-Hydroxy-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
30
Citations
RF Atkins, PR Hammond… - 1975 - apps.dtic.mil
In this patent application a suitable hydroxy-1, 2, 3, 4-tetrahydroquinoline either 7-hydroxy or 5-hydroxy is reacted with ethyl-4, 4, 4-trifluoroacetoacetate to produce either 2-keto-4-…
Number of citations: 2 apps.dtic.mil
VP Boyarskiy, VN Belov, R Medda… - … A European Journal, 2008 - Wiley Online Library
Highly water soluble fluorescent dyes were synthesized and transformed into new amino reactive fluorescent labels for biological microscopy. To this end, rhodamine 8 (prepared from 7…
PR Hammond, EJ Schimitschek, JA Trias… - 1979 - apps.dtic.mil
2-Keto-6, 7, 8, 9-tetrahydro-2H-pyrano3, 2-g-quinoline and 2-keto-9-methyl-6, 7, 8, 9-tetrahydro-2H-pyrano3, 2-g-quinoline, compounds useful as laser dyes, are prepared from 7-…
Number of citations: 0 apps.dtic.mil
PR Hammond, EJ Schimitschek, J Trias… - 1976 - apps.dtic.mil
The patent application pertains to 2-keto-6, 7, 8, 9-tetrahydro-2H-pyrano3, 2-g-quinoline and 2-keto-9-methyl-6, 7, 8, 9-tetrahydro-2H-pyrano3, 2-g-quinoline, compounds useful as laser …
Number of citations: 2 apps.dtic.mil
FY Yan, DQ Liu, XH Cao, XL Yan… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C9H12N2, crystallizes with two almost identical molecules in the asymmetric unit. The ring containing the N atom in the tetrahydroquinoline system adopts a half-…
Number of citations: 3 scripts.iucr.org
RL Atkins, DE Bliss - The Journal of Organic Chemistry, 1978 - ACS Publications
A number of new substituted 7-amino-and 8-aza-7-amino coumarins have been synthesized. Substituent effects on fluorescence properties (maxima and quantum yields) are reported. …
Number of citations: 204 pubs.acs.org
V Sridharan, PA Suryavanshi, JC Menendez - Chemical reviews, 2011 - ACS Publications
1.1. General Heterocyclic compounds, especially nitrogen heterocycles, are the most important class of compounds in the pharmaceutical and agrochemical industries, with …
Number of citations: 968 pubs.acs.org
JM Gu, XR Hu, WM Xu - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C9H10N2O2, the tetrahydropyridine ring adopts an envelope conformation and the molecule, except for the envelope flap C and the H atoms, is essentially planar…
Number of citations: 2 scripts.iucr.org
BM Xi, PZ Ni, ZZ Jiang, DQ Wu… - Chemical biology & …, 2010 - Wiley Online Library
Finding effective chemotherapeutic agents for clinical use is a long‐lasting goal in medicinal chemistry. In this study, we report a new class of α 1 ‐adrenoceptor (α 1 ‐AR) antagonists. …
Number of citations: 6 onlinelibrary.wiley.com
Ł Kielesiński, I Deperasińska, O Morawski… - The Journal of …, 2022 - ACS Publications
Eleven conjoined coumarins possessing a chromeno[3,4-c]chromene-6,7-dione skeleton have been synthesized via the reaction of electron-rich phenols with esters of coumarin-3-…
Number of citations: 6 pubs.acs.org

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